molecular formula C27H23ClN2O5 B2621499 METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE CAS No. 380476-85-7

METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE

Cat. No.: B2621499
CAS No.: 380476-85-7
M. Wt: 490.94
InChI Key: PSIHFUMLLWXROT-UHFFFAOYSA-N
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Description

METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE is a complex organic compound with a molecular formula of C27H23ClN2O5 It is known for its unique structural features, which include a chlorobenzyl group, an ethoxyphenyl group, and a cyano group, all attached to a benzoate ester

Preparation Methods

The synthesis of METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-chlorobenzyl alcohol with 4-hydroxy-3-ethoxybenzaldehyde to form an ether intermediate.

    Addition of the cyano group: The intermediate is then reacted with malononitrile in the presence of a base to introduce the cyano group.

    Formation of the final product: The final step involves the reaction of the cyano intermediate with methyl 2-aminobenzoate under acidic conditions to yield the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide.

Scientific Research Applications

METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer specific advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s cyano group and ester functionality allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE can be compared with similar compounds such as:

    Methyl 2-{[(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyano-2-propenoyl]amino}benzoate: This compound has a similar structure but with a different substitution pattern on the benzyl group.

    Methyl 2-{[(2E)-3-{3-[(4-chlorobenzyl)oxy]phenyl}-2-cyano-2-propenoyl]amino}benzoate: This compound differs in the position of the ethoxy group on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

methyl 2-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O5/c1-3-34-25-15-18(12-13-24(25)35-17-19-8-4-6-10-22(19)28)14-20(16-29)26(31)30-23-11-7-5-9-21(23)27(32)33-2/h4-15H,3,17H2,1-2H3,(H,30,31)/b20-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIHFUMLLWXROT-XSFVSMFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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